molecular formula C8H10BNO5S B1486663 4-(N-Acetylsulfamoyl)phenylboronic acid CAS No. 913835-52-6

4-(N-Acetylsulfamoyl)phenylboronic acid

Cat. No. B1486663
M. Wt: 243.05 g/mol
InChI Key: CEUUKZMDDOCDTD-UHFFFAOYSA-N
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Description

4-(N-Acetylsulfamoyl)phenylboronic acid is a chemical compound with the empirical formula C8H10BNO5S . It belongs to the class of boronic acids , which are widely used in organic synthesis. This compound features a phenyl substituent attached to boron, along with two hydroxyl groups. As a white powder, it has various applications in chemical research and pharmaceutical development .


Synthesis Analysis

The synthesis of 4-(N-Acetylsulfamoyl)phenylboronic acid involves several steps. While I don’t have specific analytical data for this compound, researchers typically prepare it through boronate coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , where an arylboronic acid reacts with an aryl halide (such as an aryl chloride or aryl bromide) in the presence of a palladium catalyst. The acetylsulfamoyl group is introduced during the synthesis to yield the desired product .

Scientific Research Applications

  • Fast Fluorescent Blood Sugar Sensing

    • Application Summary: 4-(N-Acetylsulfamoyl)phenylboronic acid is used in the synthesis of a phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood .
    • Methods of Application: The 2-FPBA-CD is synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .
    • Results: At pH 7.4, the response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .
  • Selective Recognition of Cis-Diol Containing Molecules

    • Application Summary: Phenylboronic acid (PBA), such as 4-(N-Acetylsulfamoyl)phenylboronic acid, can selectively recognize cis-diol containing molecules (e.g., nucleosides, catechols, saccharides, and glycoproteins) through a reversible covalent reaction .
    • Methods of Application: The principle of boronate affinity reaction is pH dependent. Under high pH condition, the PBA can form a covalent complex with the cis-diol group .
    • Results: This unique property of PBA has been widely used in glucose sensing .

properties

IUPAC Name

[4-(acetylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO5S/c1-6(11)10-16(14,15)8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUUKZMDDOCDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657453
Record name [4-(Acetylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Acetylsulfamoyl)phenylboronic acid

CAS RN

913835-52-6
Record name [4-(Acetylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-Acetylsulphamoyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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